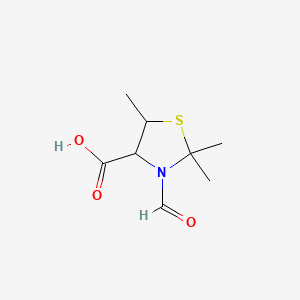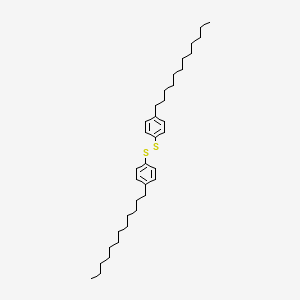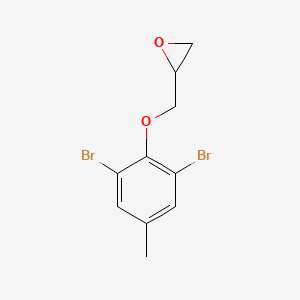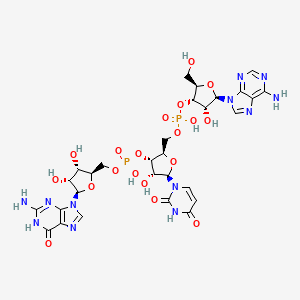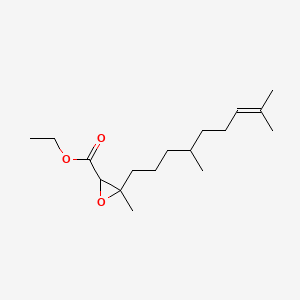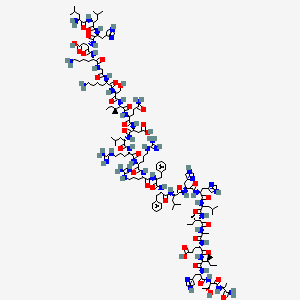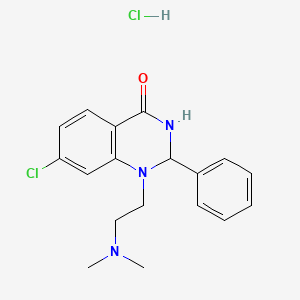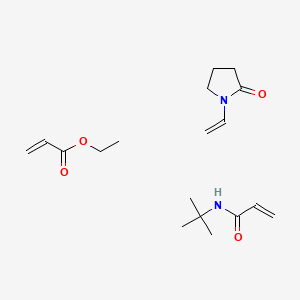
N-tert-butylprop-2-enamide;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone is a complex polymeric compound. This compound is synthesized through the polymerization of 2-propenoic acid, ethyl ester with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone involves the polymerization of the monomers under controlled conditions. The reaction typically requires a radical initiator to start the polymerization process. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired polymer structure and properties.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The monomers are mixed in precise ratios and subjected to polymerization conditions in the presence of a radical initiator. The polymerization process is monitored to ensure consistency and quality of the final product. The polymer is then purified and processed into various forms for different applications.
化学反应分析
Types of Reactions
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: The polymer can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
科学研究应用
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of various chemical compounds and materials.
Biology: It is employed in the development of biomaterials and drug delivery systems.
Medicine: The polymer is used in the formulation of medical devices and pharmaceutical products.
Industry: It finds applications in coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of 2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The polymer can interact with biological molecules, such as proteins and nucleic acids, leading to various biological effects. The exact mechanism depends on the specific application and the molecular structure of the polymer.
相似化合物的比较
Similar Compounds
2-Propenoic acid, methyl ester: A similar compound with a methyl ester group instead of an ethyl ester group.
N-(1,1-dimethylethyl)-2-propenamide: A monomer used in the synthesis of the polymer.
1-ethenyl-2-pyrrolidinone: Another monomer used in the polymerization process.
Uniqueness
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone is unique due to its specific combination of monomers, which imparts distinct properties and functionalities. This uniqueness makes it suitable for a wide range of applications, from industrial to biomedical fields.
属性
CAS 编号 |
31229-87-5 |
|---|---|
分子式 |
C18H30N2O4 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
N-tert-butylprop-2-enamide;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate |
InChI |
InChI=1S/C7H13NO.C6H9NO.C5H8O2/c1-5-6(9)8-7(2,3)4;1-2-7-5-3-4-6(7)8;1-3-5(6)7-4-2/h5H,1H2,2-4H3,(H,8,9);2H,1,3-5H2;3H,1,4H2,2H3 |
InChI 键 |
VVTOARNCGOCHDA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C.CC(C)(C)NC(=O)C=C.C=CN1CCCC1=O |
相关CAS编号 |
31229-87-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


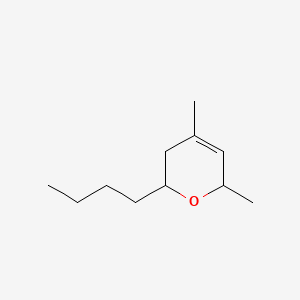
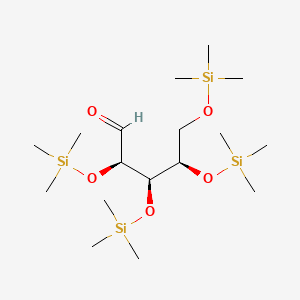
![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
